Cas no 1807202-60-3 (4-Bromo-5-iodo-2-nitropyridine)

4-Bromo-5-iodo-2-nitropyridine 化学的及び物理的性質
名前と識別子
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- 4-Bromo-5-iodo-2-nitropyridine
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- インチ: 1S/C5H2BrIN2O2/c6-3-1-5(9(10)11)8-2-4(3)7/h1-2H
- InChIKey: ILQHLDNOXYPMKM-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=C(C=C1Br)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 163
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 58.7
4-Bromo-5-iodo-2-nitropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029012688-1g |
4-Bromo-5-iodo-2-nitropyridine |
1807202-60-3 | 95% | 1g |
$2,981.85 | 2022-03-31 | |
Alichem | A029012688-250mg |
4-Bromo-5-iodo-2-nitropyridine |
1807202-60-3 | 95% | 250mg |
$989.80 | 2022-03-31 |
4-Bromo-5-iodo-2-nitropyridine 関連文献
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
4-Bromo-5-iodo-2-nitropyridineに関する追加情報
Introduction to 4-Bromo-5-iodo-2-nitropyridine (CAS No. 1807202-60-3)
4-Bromo-5-iodo-2-nitropyridine, identified by its Chemical Abstracts Service (CAS) number 1807202-60-3, is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a class of nitrogen-containing aromatic heterocycles that are widely recognized for their broad spectrum of biological activities and industrial applications.
The structural features of 4-Bromo-5-iodo-2-nitropyridine make it an invaluable intermediate in the synthesis of more complex molecules. The presence of both bromo and iodo substituents on the pyridine ring, combined with the nitro group, provides multiple reactive sites for further functionalization. This unique combination allows chemists to explore diverse synthetic pathways, enabling the development of novel compounds with tailored properties.
In recent years, there has been a surge in research focused on developing new therapeutic agents, and 4-Bromo-5-iodo-2-nitropyridine has emerged as a key building block in this endeavor. Its ability to serve as a precursor for a wide range of pharmacologically active molecules has made it a subject of intense study. For instance, researchers have leveraged its reactivity to synthesize kinase inhibitors, which are crucial in targeting various diseases, including cancer and inflammatory disorders.
One of the most compelling aspects of 4-Bromo-5-iodo-2-nitropyridine is its role in constructing complex molecular architectures. The nitro group, in particular, can be selectively reduced to an amine, providing a pathway to introduce amine functionalities into the molecule. This transformation is highly valuable in medicinal chemistry, as amines are ubiquitous pharmacophores found in many drugs. Additionally, the bromo and iodo substituents can undergo cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of aryl or vinyl groups at specific positions on the pyridine ring.
The pharmaceutical industry has been particularly interested in 4-Bromo-5-iodo-2-nitropyridine due to its potential as a scaffold for drug discovery. Several studies have demonstrated its utility in generating novel compounds with anti-inflammatory, antiviral, and anticancer properties. For example, researchers have reported the synthesis of small-molecule inhibitors targeting specific protein-protein interactions by incorporating 4-Bromo-5-iodo-2-nitropyridine into their molecular frameworks. These inhibitors have shown promise in preclinical studies, highlighting the compound's significance in drug development.
Moreover, the agrochemical sector has also benefited from the use of 4-Bromo-5-iodo-2-nitropyridine as an intermediate. Its derivatives have been explored as potential candidates for new pesticides and herbicides. The structural motifs present in this compound allow for the design of molecules that can interact with biological targets in plants and pests, offering innovative solutions to agricultural challenges.
The synthetic methodologies employed in handling 4-Bromo-5-iodo-2-nitropyridine are another area of active research. Chemists have developed efficient protocols for its preparation and functionalization under mild conditions, ensuring high yields and purity. These advancements have not only facilitated its use in academic research but also paved the way for its industrial-scale production.
Recent breakthroughs in computational chemistry have further enhanced our understanding of 4-Bromo-5-iodo-2-nitropyridine's reactivity and potential applications. Molecular modeling studies have provided insights into how different substituents influence its electronic properties and interactions with biological targets. This computational approach complements experimental work by predicting reaction outcomes and optimizing synthetic routes.
The environmental impact of using 4-Bromo-5-iodo-2-nitropyridine is another consideration that has prompted researchers to explore greener synthetic alternatives. Efforts are underway to develop more sustainable methods for its production and application, minimizing waste and reducing energy consumption. These initiatives align with global efforts to promote green chemistry principles.
In conclusion, 4-Bromo-5-iodo-2-nitropyridine (CAS No. 1807202-60-3) is a multifaceted compound with far-reaching implications in pharmaceuticals and agrochemicals. Its unique structural features enable diverse synthetic transformations, making it an indispensable tool for chemists engaged in drug discovery and material science. As research continues to uncover new applications for this compound, its importance is likely to grow even further.
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